4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate
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Overview
Description
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate is a synthetic organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a dichloropyridine sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.
Attachment to Phenyl Group: The pyrrolidinone is then attached to a phenyl group via a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Sulfonation: The phenyl-pyrrolidinone intermediate is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.
Coupling with Dichloropyridine: Finally, the sulfonated intermediate is coupled with 2,6-dichloropyridine under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate group or the pyrrolidinone ring, potentially converting them into sulfinate or amine derivatives, respectively.
Substitution: The dichloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Oxidized pyrrolidinone derivatives.
Reduction: Reduced sulfonate or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyrrolidinone and pyridine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates of enzymes, while the dichloropyridine moiety can interact with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxopyrrolidin-1-yl)phenyl 2-chloropyridine-3-sulfonate: Similar structure but with one less chlorine atom on the pyridine ring.
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-difluoropyridine-3-sulfonate: Fluorine atoms replace chlorine atoms, potentially altering its reactivity and biological activity.
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dimethylpyridine-3-sulfonate: Methyl groups instead of chlorine atoms, affecting its steric and electronic properties.
Uniqueness
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate is unique due to the presence of both the pyrrolidinone and dichloropyridine moieties, which confer distinct chemical and biological properties. The dichloropyridine group enhances its reactivity towards nucleophiles, while the pyrrolidinone ring provides a versatile scaffold for interaction with biological targets.
Properties
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl] 2,6-dichloropyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-13-8-7-12(15(17)18-13)24(21,22)23-11-5-3-10(4-6-11)19-9-1-2-14(19)20/h3-8H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDBXGXQAPZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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